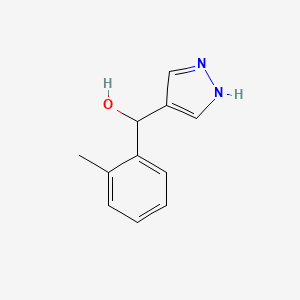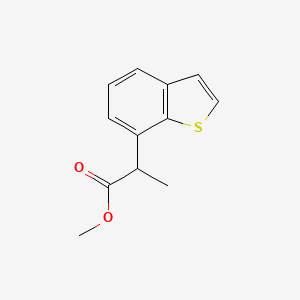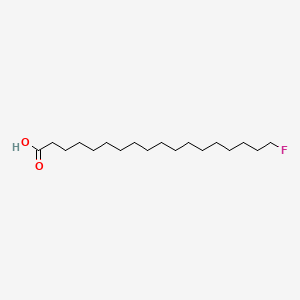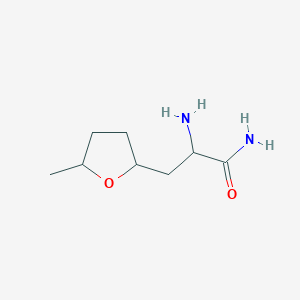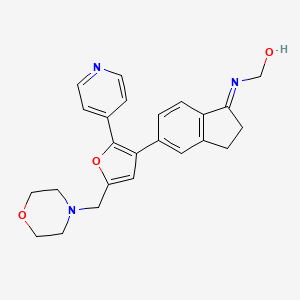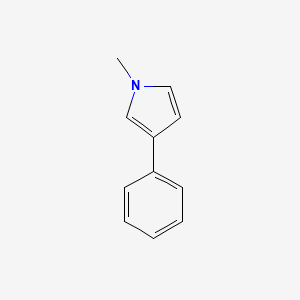![molecular formula C13H17BrO B13322609 (1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)
(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene is an organic compound with the molecular formula C₁₃H₁₇BrO. It is characterized by the presence of a bromocyclopentyl group attached to an ethylbenzene moiety through an ether linkage. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-[(2-Bromocyclopentyl)oxy]ethyl)benzene typically involves the reaction of 2-bromocyclopentanol with ethylbenzene in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
The reaction proceeds via the formation of an alkoxide intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocyclopentyl group to a cyclopentyl group.
Substitution: The bromine atom in the bromocyclopentyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclopentyl derivatives
Substitution: Formation of hydroxyl or amino derivatives
Scientific Research Applications
(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene has several scientific research applications, including:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive compounds.
Material Science: Studied for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1-[(2-Bromocyclopentyl)oxy]ethyl)benzene is primarily related to its ability to undergo various chemical transformations. The bromocyclopentyl group can participate in nucleophilic substitution reactions, while the ethylbenzene moiety can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (1-[(2-Chlorocyclopentyl)oxy]ethyl)benzene
- (1-[(2-Fluorocyclopentyl)oxy]ethyl)benzene
- (1-[(2-Iodocyclopentyl)oxy]ethyl)benzene
Uniqueness
(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(2-bromocyclopentyl)oxyethylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-10(11-6-3-2-4-7-11)15-13-9-5-8-12(13)14/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
InChI Key |
UMAIDGMSJGCXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


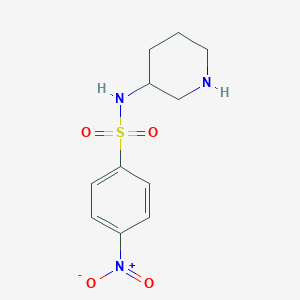
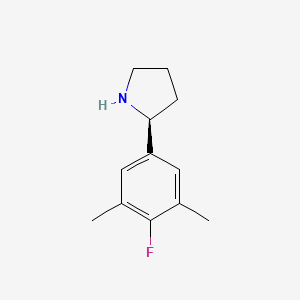
![N-(Thietan-3-yl)benzo[d]thiazol-6-amine](/img/structure/B13322552.png)
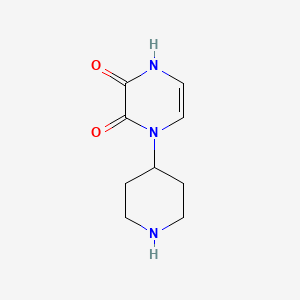

![tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)

